Pridopidine hydrochloride
Overview
Description
Pridopidine hydrochloride is an orally administered small molecule investigational drug. It is a selective and potent Sigma-1 Receptor agonist, developed by Prilenia Therapeutics. This compound is currently in late-stage clinical development for the treatment of neurodegenerative diseases such as Huntington’s disease and amyotrophic lateral sclerosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pridopidine hydrochloride involves several steps, starting with the formation of the phenylpiperidine skeleton. The key intermediate, 4-(3-(methylsulfonyl)phenyl)-1-propylpiperidine, is synthesized through a series of reactions including alkylation, sulfonation, and cyclization. The final step involves the conversion of pridopidine to its hydrochloride salt form .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. This involves the use of high-yielding reactions, efficient purification methods, and stringent quality control to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: Pridopidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like nitric acid or halogens are employed under controlled conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Nitro or halogenated derivatives of pridopidine.
Scientific Research Applications
Pridopidine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a model compound to study Sigma-1 Receptor interactions and binding affinities.
Biology: Investigated for its neuroprotective effects in various cellular and animal models of neurodegenerative diseases.
Medicine: Under clinical trials for the treatment of Huntington’s disease and amyotrophic lateral sclerosis. It has shown potential in improving motor function and slowing disease progression.
Mechanism of Action
Pridopidine hydrochloride exerts its effects by binding and activating the Sigma-1 Receptor located at the mitochondria-associated membrane of the endoplasmic reticulum. This receptor regulates key cellular processes crucial to neuronal health and survival. Activation of the Sigma-1 Receptor by pridopidine enhances mitochondrial function, reduces endoplasmic reticulum stress, and promotes neuroprotection. These effects are mediated through various molecular pathways, including the upregulation of brain-derived neurotrophic factor transport and secretion .
Comparison with Similar Compounds
Pridopidine hydrochloride is unique due to its high selectivity and potency as a Sigma-1 Receptor agonist. Similar compounds include:
(−)-OSU6162: Another Sigma-1 Receptor agonist with neuroprotective properties.
Dopamine stabilizers: Compounds like pridopidine that exhibit both inhibitory and stimulatory effects on dopamine-dependent behavior depending on the prevailing dopamine tone.
This compound stands out due to its robust clinical data supporting its efficacy and safety in treating neurodegenerative diseases .
Properties
CAS No. |
882737-42-0 |
---|---|
Molecular Formula |
C15H24ClNO2S |
Molecular Weight |
317.9 g/mol |
IUPAC Name |
4-(3-methylsulfonylphenyl)-1-propylpiperidine;hydrochloride |
InChI |
InChI=1S/C15H23NO2S.ClH/c1-3-9-16-10-7-13(8-11-16)14-5-4-6-15(12-14)19(2,17)18;/h4-6,12-13H,3,7-11H2,1-2H3;1H |
InChI Key |
YGRHOYQMBLLGEV-UHFFFAOYSA-N |
SMILES |
CCCN1CCC(CC1)C2=CC(=CC=C2)S(=O)(=O)C.Cl |
Canonical SMILES |
CCCN1CCC(CC1)C2=CC(=CC=C2)S(=O)(=O)C.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Pridopidine Hydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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